molecular formula C19H33IN2O B11937348 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide CAS No. 1676-51-3

1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide

Cat. No.: B11937348
CAS No.: 1676-51-3
M. Wt: 432.4 g/mol
InChI Key: DWBUQUUKZWIGIA-UHFFFAOYSA-M
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Description

1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide is a complex organic compound with the molecular formula C19H33IN2O This compound is known for its unique structure, which includes a pyrrolidinium core substituted with multiple methyl groups and an azepinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide typically involves multiple steps:

    Formation of the Pyrrolidinium Core: The pyrrolidinium core can be synthesized through the reaction of a suitable amine with a halogenated alkane under basic conditions.

    Introduction of Methyl Groups: Methylation of the pyrrolidinium core is achieved using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Azepinone Moiety: The azepinone moiety is introduced through a nucleophilic substitution reaction, where the pyrrolidinium core reacts with a halogenated azepinone derivative.

Industrial Production Methods

Industrial production of this compound is not well-documented due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]piperidinium iodide
  • 1,1-Dimethyl-2-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]piperidinium iodide
  • 1-Methyl-1-(8-oxo-2-bicyclo[3.2.1]octyl)pyrrolidinium iodide

Uniqueness

1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide is unique due to its specific substitution pattern and the presence of both pyrrolidinium and azepinone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

CAS No.

1676-51-3

Molecular Formula

C19H33IN2O

Molecular Weight

432.4 g/mol

IUPAC Name

3,5,7-trimethyl-1-[2-(1,2,2,4-tetramethylpyrrolidin-1-ium-1-yl)ethyl]-3H-azepin-2-one;iodide

InChI

InChI=1S/C19H33N2O.HI/c1-14-10-16(3)18(22)20(17(4)11-14)8-9-21(7)13-15(2)12-19(21,5)6;/h10-11,15-16H,8-9,12-13H2,1-7H3;1H/q+1;/p-1

InChI Key

DWBUQUUKZWIGIA-UHFFFAOYSA-M

Canonical SMILES

CC1CC([N+](C1)(C)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C.[I-]

Origin of Product

United States

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